"Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" 1H NMR chemical shifts
"Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate" 1H NMR chemical shifts
An In-Depth Technical Guide to the 1H NMR Chemical Shifts of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate
This technical guide provides a detailed analysis of the expected 1H Nuclear Magnetic Resonance (NMR) spectrum of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate. Designed for researchers, scientists, and professionals in drug development, this document synthesizes theoretical predictions with established principles of NMR spectroscopy for heterocyclic compounds. While direct experimental data for this specific molecule is not publicly available, this guide offers a robust, predictive framework for its spectral interpretation, grounded in data from analogous structures and fundamental NMR theory.
Introduction: The Structural Significance of Substituted Thiophenes
Thiophene derivatives are fundamental building blocks in medicinal chemistry and materials science, prized for their diverse biological activities and electronic properties.[1][2] Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate incorporates several key functional groups: a thiophene core, a methyl ester, and a hydroxyethyl side chain. The precise characterization of such molecules is paramount for quality control, reaction monitoring, and structural confirmation. 1H NMR spectroscopy is an indispensable tool for this purpose, providing detailed information about the electronic environment of each proton in the molecule.[1]
This guide will deconstruct the anticipated 1H NMR spectrum of the title compound, explaining the rationale behind the predicted chemical shifts, multiplicities, and coupling constants.
Predicted 1H NMR Spectrum Analysis
The structure of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate presents five distinct proton environments. The analysis is based on the parent structure, methyl thiophene-2-carboxylate, with substituent effects from the 2-hydroxyethyl group factored in.
Molecular Structure and Proton Labeling
Caption: Molecular structure of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate with proton environments labeled (a-f).
Table 1: Predicted 1H NMR Chemical Shifts and Multiplicities
| Proton Label | Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity | Coupling Constant (J, Hz) | Integration |
| H (a) | Thiophene C4-H | 7.10 - 7.20 | Doublet (d) | Jab = 3.5 - 4.0 | 1H |
| H (b) | Thiophene C3-H | 7.65 - 7.75 | Doublet (d) | Jab = 3.5 - 4.0 | 1H |
| H (c) | -OCH3 (Ester) | ~3.85 | Singlet (s) | N/A | 3H |
| H (d) | -CH2- (Thiophene-CH2) | ~3.10 | Triplet (t) | Jde = 6.5 - 7.0 | 2H |
| H (e) | -CH2- (CH2-OH) | ~3.90 | Triplet (t) | Jde = 6.5 - 7.0 | 2H |
| H (f) | -OH | Variable (e.g., 1.5 - 2.5) | Singlet (s, broad) | N/A | 1H |
Causality and Rationale Behind Predicted Shifts:
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Thiophene Protons (H-a, H-b): In a 2,5-disubstituted thiophene ring, the two aromatic protons (H-3 and H-4) form an AX spin system, appearing as two doublets.[3]
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H-b (C3-H): This proton is ortho to the electron-withdrawing methyl carboxylate group (-COOCH3). This group strongly deshields the adjacent proton, shifting it significantly downfield. For the parent methyl thiophene-2-carboxylate, this proton appears around 7.7-7.8 ppm.[4][5]
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H-a (C4-H): This proton is meta to the ester group but ortho to the electron-donating 2-hydroxyethyl group. The electron-donating nature of the alkyl group will cause a slight shielding effect, moving it upfield relative to the H-3 proton. Its chemical shift is expected in the typical aromatic region for thiophenes. The predicted value is based on similar substituted thiophenes.[3]
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Coupling: The coupling constant between H-3 and H-4 in a thiophene ring (J3,4) is typically in the range of 3.5-5.5 Hz.
-
-
Methyl Ester Protons (H-c): The protons of the methyl ester (-OCH3) are adjacent to an oxygen atom and a carbonyl group. They are expected to appear as a sharp singlet in the range of 3.8-3.9 ppm, a characteristic region for methyl esters.
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Ethyl Side-Chain Protons (H-d, H-e): These two methylene groups form an A2X2 spin system, resulting in two triplets.
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H-d (Thiophene-CH2-): These benzylic-like protons are attached to a carbon bonded directly to the aromatic thiophene ring. They are expected to appear around 3.10 ppm.
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H-e (-CH2-OH): These protons are bonded to a carbon attached to a hydroxyl group. The electronegative oxygen atom deshields these protons, shifting them further downfield compared to the H-d protons, likely around 3.90 ppm.
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Coupling: The vicinal coupling (Jde) between the two methylene groups is expected to be in the typical range for free-rotating alkyl chains, approximately 6.5-7.0 Hz.
-
-
Hydroxyl Proton (H-f): The chemical shift of the hydroxyl proton is highly variable and depends on concentration, temperature, and solvent.[6] It often appears as a broad singlet and may exchange with deuterium in solvents like D2O, causing the signal to disappear.
Experimental Protocol for 1H NMR Data Acquisition
To validate the predicted chemical shifts, the following experimental protocol is recommended. This procedure is designed to be a self-validating system, ensuring high-quality, reproducible data.
Step 1: Sample Preparation
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Weighing: Accurately weigh 5-10 mg of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate.
-
Solvent Selection: Choose a deuterated solvent that fully dissolves the sample. Deuterated chloroform (CDCl3) is a common first choice. If solubility is an issue, deuterated dimethyl sulfoxide (DMSO-d6) can be used. Note that the hydroxyl proton will be more clearly visible in DMSO-d6.
-
Dissolution: Dissolve the sample in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean, dry vial.
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Internal Standard: Add a small amount of tetramethylsilane (TMS) as an internal standard (0 ppm).
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Transfer: Filter the solution through a small plug of glass wool into a clean 5 mm NMR tube.
Step 2: Spectrometer Setup and Calibration
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Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer for optimal resolution.
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Insertion and Locking: Insert the sample into the spectrometer. Lock the field frequency using the deuterium signal from the solvent.[1]
-
Tuning and Shimming: Tune the probe to the correct frequency and shim the magnetic field to achieve maximum homogeneity and resolution. A sharp, symmetrical TMS peak is indicative of good shimming.[1]
Step 3: Data Acquisition
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Pulse Sequence: Employ a standard single-pulse sequence.[1]
-
Spectral Width: Set the spectral width to cover a range of approximately -1 to 12 ppm.
-
Acquisition Time: Set an acquisition time of 3-4 seconds.
-
Relaxation Delay: Use a relaxation delay of 1-2 seconds.
-
Number of Scans: Acquire 8 to 16 scans to achieve a good signal-to-noise ratio.
Step 4: Data Processing
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Fourier Transform: Apply a Fourier transformation to the acquired Free Induction Decay (FID).
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Phasing: Manually phase the spectrum to ensure all peaks are in the pure absorption mode.
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Baseline Correction: Apply a baseline correction to obtain a flat baseline.
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Referencing: Calibrate the chemical shift scale by setting the TMS peak to 0.00 ppm.
-
Integration: Integrate all signals to determine the relative number of protons for each peak.
Workflow for NMR Data Acquisition and Analysis
Caption: Standard workflow from sample preparation to structural elucidation via 1H NMR spectroscopy.
Conclusion
This guide provides a comprehensive, predictive analysis of the 1H NMR spectrum of Methyl 5-(2-hydroxyethyl)thiophene-2-carboxylate. By understanding the influence of the methyl ester and hydroxyethyl substituents on the thiophene core, researchers can confidently assign the resonances in an experimentally acquired spectrum. The detailed protocol herein serves as a robust starting point for obtaining high-quality data, ensuring the accurate structural verification required in modern chemical research and development.
References
- 1. benchchem.com [benchchem.com]
- 2. 5-[(2-Hydroxyethyl)(methyl)amino]thiophene-2-carbaldehyde - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The substituent effects in thiophene compounds. I. 1H NMR and IR studies in methyl (substituted 2-thiophenecarboxylate)s. | Semantic Scholar [semanticscholar.org]
- 4. METHYL THIOPHENE-2-CARBOXYLATE(5380-42-7) 1H NMR spectrum [chemicalbook.com]
- 5. 2-Thiophenecarboxylic acid(527-72-0) 1H NMR [m.chemicalbook.com]
- 6. chem.libretexts.org [chem.libretexts.org]
